N-Hexanoyl-NBD-sphingosylphosphorylcholine (mixture of D-erythro and L-threo isomers)
N-Hexanoyl-NBD-sphingosylphosphorylcholine (mixture of D-erythro and L-threo isomers)
Brand Name:
Vulcanchem
CAS No.:
94885-04-8
VCID:
VC0164454
InChI:
InChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m0/s1
SMILES:
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Molecular Formula:
C35H61N6O9P
Molecular Weight:
740.9 g/mol
N-Hexanoyl-NBD-sphingosylphosphorylcholine (mixture of D-erythro and L-threo isomers)
CAS No.: 94885-04-8
Reference Standards
VCID: VC0164454
Molecular Formula: C35H61N6O9P
Molecular Weight: 740.9 g/mol
CAS No. | 94885-04-8 |
---|---|
Product Name | N-Hexanoyl-NBD-sphingosylphosphorylcholine (mixture of D-erythro and L-threo isomers) |
Molecular Formula | C35H61N6O9P |
Molecular Weight | 740.9 g/mol |
IUPAC Name | [(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m0/s1 |
Standard InChIKey | YDBDYTGWMRUUSN-PERJAUJZSA-N |
Isomeric SMILES | CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
SMILES | CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Canonical SMILES | CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Appearance | Unit:1mgSolvent:nonePurity:98+%Physical solid |
Synonyms | C6-NBD-SM N-(N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-epsilon-aminohexanoyl)sphingosylphosphorylcholine |
Reference | 1. R. Kolesnick, A. Haimovitz-Friedman, Z. Fuks “The sphingomyelin signal transduction pathway mediates apoptosis for tumor necrosis factor, Fas, andionizing radiation” Biochem Cell Biol., Vol. 72 pp.471-474, 19942. M. Schmuth et al. “Permeability barrier disorder in Niemann-Pick disease: sphingomyelin-ceramide processing required for normal barrier homeostasis” JInvest Dermatol., Vol. 115:3 pp. 459-466, 20003. C. St Clair et al. “The probability of neonatal respiratory distress syndrome as a function of gestational age and lecithin/sphingomyelin ratio” Am JPerinatol., Vol. 25:8 pp. 473-80, 20084. J. Kilkus et al. “Differential regulation of sphingomyelin synthesis and catabolism in oligodendrocytes and neurons” J Neurochem., Vol. 106:4 pp.1745-1757, 20085. A. Nilsson, R. Duan “Absorption and lipoprotein transport of sphingomyelin” J Lipid Res., Vol. 47:1 pp. 154-71, 2006 |
PubChem Compound | 6439924 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume